

# Spectroscopic Analysis of 4-Bromothiophene-2-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromothiophene-2-carbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromothiophene-2-carbonitrile**, a key intermediate in the development of novel therapeutics and functional organic materials. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

## Introduction

**4-Bromothiophene-2-carbonitrile** ( $C_5H_2BrNS$ ) is a substituted thiophene derivative with significant potential in various chemical research and development applications.<sup>[1]</sup> Its structural features, including the reactive bromine atom and the cyano group on the thiophene ring, make it a versatile building block for the synthesis of more complex molecules with desired electronic and biological properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound, which is crucial for reproducible downstream applications. This guide presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-Bromothiophene-2-carbonitrile** and outlines the standard experimental protocols for their acquisition.

## Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources. While direct quantitative values from open-access journals were not readily available, the existence of this

data is confirmed in spectral databases.[1] The following tables are structured to be populated with specific data as it becomes available through dedicated analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4-Bromothiophene-2-carbonitrile**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural verification.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Bromothiophene-2-carbonitrile**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	H-3 or H-5
Data not available	Data not available	Data not available	H-3 or H-5

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **4-Bromothiophene-2-carbonitrile**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	C2, C3, C4, C5, CN

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Table 3: Mass Spectrometry Data for **4-Bromothiophene-2-carbonitrile**

m/z	Relative Intensity (%)	Assignment
188.05 (Calculated)	Data not available	$[\text{M}]^+$ (with $^{79}\text{Br}$ and $^{32}\text{S}$ )
190.05 (Calculated)	Data not available	$[\text{M}+2]^+$ (with $^{81}\text{Br}$ and $^{32}\text{S}$ )
Data not available	Data not available	Fragment ions

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

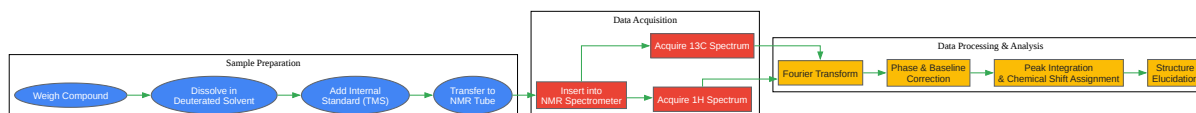
- **Sample Preparation:** Approximately 5-10 mg of **4-Bromothiophene-2-carbonitrile** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:** A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic protons, and a relaxation delay of 1-5 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing single-line signals for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

### Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like **4-Bromothiophene-2-carbonitrile**, GC-MS is a common method.
- **Ionization:** Electron Ionization (EI) is a standard technique for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

The following diagrams illustrate the logical workflows for spectroscopic analysis.



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Caption: Experimental Workflow for NMR Spectroscopy.



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Caption: Experimental Workflow for Mass Spectrometry.

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## References

- 1. 4-Bromothiophene-2-carbonitrile | C<sub>5</sub>H<sub>2</sub>BrNS | CID 14292355 - PubChem [pubchem.ncbi.nlm.nih.gov]
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